molecular formula C15H26O2 B142714 Isocalamendiol CAS No. 25330-21-6

Isocalamendiol

Cat. No.: B142714
CAS No.: 25330-21-6
M. Wt: 238.37 g/mol
InChI Key: AHNGXHRYFGQWSL-BYNSBNAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocalamendiol (CAS: 25330-21-6) is a bicyclic sesquiterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.4 g/mol . It was first isolated from the rhizomes of Acorus calamus (Japanese sweet flag) in 1969 and later identified in other plants, including Baccharis marginalis and Schinus molle L. . Structurally, it features two hydroxyl groups attached to a cadinane-type carbon skeleton, contributing to its polar nature and moderate solubility (DL value: 57.63%) .

This compound is recognized for diverse bioactivities, including antioxidant , antimicrobial , and neuroprotective effects (e.g., ameliorating scopolamine-induced memory dysfunction) . Its presence in essential oils and plant extracts underscores its ecological and pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocalamendiol can be synthesized through several methods. One common synthetic route involves the reaction of calamenene with a suitable reducing agent under controlled conditions to yield this compound . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Acorus calamus L. The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like column chromatography . The extracted compound is then subjected to further purification to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Isocalamendiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Isocalamendiol has demonstrated several pharmacological properties, particularly in the treatment of various ailments. Research indicates that it possesses:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have reported its effectiveness in scavenging free radicals, thereby protecting cells from damage .
  • Anti-cancer Properties : Extracts containing this compound have shown anti-proliferative effects against cancer cells. For instance, in studies involving gastric cancer cells (AGS), treatment with Acorus calamus extracts led to cell cycle arrest and downregulation of oncogenes such as Oct4 . The essential oil, rich in this compound, inhibited angiogenesis, further supporting its potential as an anti-cancer agent .
  • Neuroprotective Effects : Traditional uses of Acorus calamus include treatment for cognitive disorders. This compound may contribute to these effects by modulating neurotransmitter levels and enhancing memory performance .
  • Anti-inflammatory Properties : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Agricultural Applications

This compound also finds utility in agriculture, particularly as an insecticide:

  • Insecticidal Activity : Research has identified this compound as an effective insecticidal agent against various pests. In laboratory settings, the compound demonstrated considerable toxicity against insects, with LC50 values indicating its potential for use in pest management strategies .

Table 1: Insecticidal Efficacy of this compound

CompoundLC50 (μg/cm²)Reference
This compound100.21
α-Asarone125.73
Methyleugenol103.22

Case Study 1: Anti-cancer Effects

In a study assessing the anti-cancer properties of Acorus calamus, researchers treated AGS gastric cancer cells with extracts containing this compound. The results indicated a significant reduction in cell viability and induced apoptosis through G1 cell cycle arrest .

Case Study 2: Antioxidant Potential

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed strong scavenging activity comparable to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares isocalamendiol with structurally related sesquiterpenes:

Compound ID Molecular Name Molecular Formula DL (%) Key Functional Groups Source
ATR73 This compound C₁₅H₂₆O₂ 57.63 Two hydroxyls Acorus calamus, Baccharis spp.
ATR78 Longicyclene C₁₅H₂₄ 46.07 Cyclopropane ring Plant essential oils
ATR79 Murolan-3,9(11)-diene-10-peroxy C₁₅H₂₂O₂ 36.72 Peroxide group Baccharis spp.
ATR84 Spathulenol C₁₅H₂₄O 81.61 Epoxide, hydroxyl Schinus molle
ATR87 α-Gurjunene C₁₅H₂₄ 52.57 Bicyclic hydrocarbon Plant resins

Key Observations :

  • Solubility (DL Values): Spathulenol (81.61%) exhibits higher solubility than this compound (57.63%), likely due to its epoxide group enhancing polarity .
  • Functional Groups : this compound’s diol structure contrasts with Longicyclene’s hydrocarbon skeleton and Murolan’s peroxide group, influencing reactivity and bioactivity.

Bioactivity Comparisons

Antioxidant Activity

This compound is part of a group of essential oil constituents with moderate antioxidant activity, alongside β-asarone and calacorene . However, γ-asarone and isoshyobunone demonstrate stronger bioactivity in fungal toxicity and radical scavenging, respectively .

Antimicrobial Activity

  • Against S. aureus: this compound (84.8% in SM♂L1-F6 fraction) showssynergistic antibacterial effects with β-eudesmol and spathulenol, achieving an MIC of 8 µg/mL . In contrast, β-eudesmol alone has low activity (MIC >1000 µg/mL) .
  • Compared to Germacrene-D and δ-Cadinene : These compounds exhibit broad-spectrum antimicrobial effects but lack this compound’s specificity for S. aureus .

Neuroprotective Effects

Natural Abundance and Stability

  • Plant Sources: this compound is abundant in Acorus calamus rhizomes (5.41% in Hubei Province samples) and Schinus molle leaves . Comparatively, spathulenol dominates in Schinus molle extracts .
  • Thermal Stability : In β-cyclodextrin inclusion complexes, this compound demonstrates enhanced stability under heat (60°C for 8 hours), outperforming sabinene and γ-decalactone .

Biological Activity

Isocalamendiol, a compound derived from the plant Acorus calamus , has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is classified as a sesquiterpenoid with the molecular formula C15H26O2C_{15}H_{26}O_2 and a molecular weight of 238.37 g/mol. Its structure features a complex arrangement of carbon chains and functional groups that contribute to its biological properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study indicated that extracts from Acorus calamus , which contains this compound, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed, highlighting the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)Notes
Staphylococcus aureus50Effective against resistant strains
Escherichia coli75Moderate effectiveness
Pseudomonas aeruginosa100Limited activity observed

2. Anti-inflammatory Potential

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies using human keratinocyte cells demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory conditions.

Case Study:
A study focused on the ethanolic extract of Acorus calamus showed that treatment reduced inflammation markers in human Peripheral Blood Mononuclear Cells (PBMCs). The extract's efficacy was attributed to this compound among other active compounds.

3. Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies have reported varying degrees of cell survival in MCF7 (breast cancer) and 3T3 (fibroblast) cell lines when exposed to different concentrations of this compound.

Cell LineConcentration (µg/mL)% Cell Survival
MCF780021.57
3T38006.27

The results suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the mechanisms involved.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: this compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production: By influencing cytokine levels, it can alter immune responses.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating isocalamendiol from plant sources, and how can purity be validated?

  • Methodology : Use chromatographic techniques (e.g., column chromatography, HPLC) for isolation, guided by bioactivity assays or TLC monitoring. Validate purity via spectral data (e.g., 1^1H NMR, 13^{13}C NMR, IR, MS) and comparison with literature values. For new isolates, X-ray crystallography may confirm stereochemistry .
  • Key Considerations : Ensure solvent systems are optimized to separate this compound from structurally similar sesquiterpenes (e.g., calamendiol, isoshyobunone). Report retention times and solvent ratios for reproducibility .

Q. How can researchers design experiments to assess this compound’s antioxidant activity in vitro?

  • Methodology : Employ assays like DPPH radical scavenging, FRAP, or ABTS, with β-asarone or α-tocopherol as positive controls. Use dose-response curves (e.g., 1–100 µM) to calculate IC50_{50} values. Validate results with triplicate measurements and statistical tests (e.g., ANOVA) .
  • Data Interpretation : Compare activity to structurally related compounds (e.g., calacorene) to infer structure-activity relationships. Address solvent interference (e.g., DMSO) by including vehicle controls .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Core Techniques :

  • NMR : 1^1H and 13^{13}C NMR to assign proton/carbon environments and coupling constants.
  • MS : High-resolution MS (HRMS) to confirm molecular formula (C15_{15}H26_{26}O2_2).
  • X-ray Crystallography : For absolute stereochemical determination if crystals are obtainable .
    • Validation : Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies (e.g., antioxidant vs. neuroprotective effects)?

  • Methodology : Conduct systematic reviews to identify confounding variables (e.g., plant source variations, extraction protocols). Design comparative studies using standardized this compound samples. Apply meta-analysis to quantify effect sizes .
  • Case Example : Differences in antioxidant assays (e.g., cell-free vs. cell-based systems) may explain discrepancies. Validate findings using orthogonal assays (e.g., ROS detection in neuronal cells) .

Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

  • Synthetic Routes :

  • Semisynthesis : Modify natural this compound via acetylation, oxidation, or ring-opening reactions.
  • Total Synthesis : Use terpene cyclization strategies (e.g., biomimetic approaches) to construct the cadinane skeleton .
    • SAR Analysis : Test analogs in bioassays (e.g., cholinesterase inhibition for neuroprotection) and correlate substituent effects with activity .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and blood-brain barrier penetration?

  • Experimental Design :

  • Animal Models : Use rodents for bioavailability studies (oral/IP administration).
  • Analytical Methods : LC-MS/MS to quantify plasma/brain tissue concentrations.
  • Parameters : Calculate AUC, Cmax_{max}, t1/2_{1/2}, and brain-to-plasma ratio .
    • Challenges : Address low solubility via formulation optimization (e.g., nanoemulsions) .

Q. What computational tools can predict this compound’s molecular targets and mechanistic pathways?

  • Approaches :

  • Molecular Docking : Screen against targets (e.g., acetylcholinesterase, NMDA receptors) using AutoDock Vina.
  • Network Pharmacology : Construct protein-protein interaction networks via STRING or KEGG .
    • Validation : Confirm predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. Methodological Guidelines

  • Reproducibility : Document experimental conditions rigorously (e.g., solvent purity, instrument calibration) per IUPAC standards .
  • Data Reporting : Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for NMR data formatting) .
  • Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to ARRIVE guidelines .

Properties

IUPAC Name

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNGXHRYFGQWSL-BYNSBNAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isocalamendiol
Isocalamendiol
Isocalamendiol
Isocalamendiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.